![molecular formula C11H14N2O B12933437 7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with different substituents.
1H-pyrazolo[3,4-b]pyridine derivatives: Share the pyrazolopyridine core but differ in functional groups and substituents
Uniqueness
7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its cyclopropylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-4-3-9(7-8-1-2-8)13-10(11)5-6-12-13/h5-6,8-9H,1-4,7H2 |
InChI Key |
JSOXTMDZCDCHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2CCC(=O)C3=CC=NN23 |
Origin of Product |
United States |
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